(5Z)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a diazinane-2,4,6-trione core, which is a six-membered ring containing three carbonyl groups and two nitrogen atoms. The presence of multiple ether linkages and aromatic rings in its structure suggests that it may have interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can be achieved through a multi-step process involving the following key steps:
Formation of the diazinane-2,4,6-trione core: This can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aromatic substituents: The aromatic rings can be introduced through electrophilic aromatic substitution reactions.
Formation of the ether linkages: The ether linkages can be formed through nucleophilic substitution reactions using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane-2,4,6-trione core, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield formaldehyde, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its structure suggests that it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to modulate specific biological pathways, making it a candidate for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple functional groups and potential for chemical modification.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is not well understood. its structure suggests that it could interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of multiple aromatic rings and ether linkages may allow it to bind to hydrophobic pockets in proteins, while the diazinane-2,4,6-trione core could participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5Z)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its complex structure, which combines multiple functional groups and aromatic rings. This makes it a versatile compound with potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness, allowing for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C31H32N2O8 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C31H32N2O8/c1-4-39-28-20-22(7-14-27(28)41-18-16-38-15-17-40-25-10-5-21(2)6-11-25)19-26-29(34)32-31(36)33(30(26)35)23-8-12-24(37-3)13-9-23/h5-14,19-20H,4,15-18H2,1-3H3,(H,32,34,36)/b26-19- |
InChI Key |
MOWCESNQGBHNFR-XHPQRKPJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCOCCOC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCOCCOC4=CC=C(C=C4)C |
Origin of Product |
United States |
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